molecular formula C12H11ClF5N3 B2873677 3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine CAS No. 1158467-46-9

3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine

Cat. No.: B2873677
CAS No.: 1158467-46-9
M. Wt: 327.68
InChI Key: YPEYAOBUGKZVOP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a pentafluorophenylmethyl group at position 1. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then reacted with a suitable pentafluorophenylmethyl halide under basic conditions to yield the target compound. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the development of novel compounds with specific functionalities.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of the pentafluorophenyl group enhances its ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the pentafluorophenylmethyl group, resulting in different chemical and biological properties.

    1-Phenyl-3,5-dimethylpyrazole: Contains a phenyl group instead of a pentafluorophenyl group, affecting its reactivity and applications.

    3,5-Dimethyl-1-(4-fluorophenyl)pyrazole: Similar structure but with a single fluorine atom, leading to different electronic and steric effects.

Uniqueness

3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine is unique due to the presence of the pentafluorophenylmethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential bioactivity and makes it a valuable compound for scientific research.

Properties

IUPAC Name

3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F5N3/c1-4-12(18)5(2)20(19-4)3-6-7(13)9(15)11(17)10(16)8(6)14/h3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZVEBUYUDBHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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